4-Bromo-2-fluorobenzenesulfinic acid sodium salt is an organosulfur compound characterized by the presence of both bromine and fluorine atoms, alongside a sulfinic acid group. Its molecular formula is , and it has a molecular weight of 261.05 g/mol. This compound is notable for its reactivity, making it a valuable intermediate in various chemical syntheses and applications in scientific research.
This compound can be sourced from chemical suppliers such as BenchChem and PubChem, which provide detailed information on its properties and applications. In terms of classification, 4-Bromo-2-fluorobenzenesulfinic acid sodium salt is categorized under organosulfur compounds due to the presence of the sulfinic acid functional group. It is also classified as a reagent in organic synthesis.
The synthesis of 4-Bromo-2-fluorobenzenesulfinic acid sodium salt typically involves several key steps:
The process may involve nitration, reduction, diazotization, and subsequent bromination to yield the final product. For industrial production, methods are optimized for scalability, including the use of continuous flow reactors to enhance yield and consistency.
The molecular structure of 4-Bromo-2-fluorobenzenesulfinic acid sodium salt can be represented as follows:
The compound features a benzene ring substituted with bromine at the 4-position and fluorine at the 2-position, with a sulfinic acid moiety attached. This unique arrangement contributes to its chemical reactivity.
4-Bromo-2-fluorobenzenesulfinic acid sodium salt is involved in various chemical reactions, including:
Common reagents used in these reactions include:
The mechanism of action for 4-Bromo-2-fluorobenzenesulfinic acid sodium salt involves its ability to engage in nucleophilic substitution due to the presence of reactive halogen atoms (bromine and fluorine). This allows it to act as an intermediate in organic synthesis processes, facilitating the formation of carbon-sulfur bonds and other functional groups depending on the reaction conditions.
| Property | Value |
|---|---|
| Molecular Formula | C6H3BrFNaO2S |
| Molecular Weight | 261.05 g/mol |
| IUPAC Name | Sodium; 2-bromo-4-fluorobenzenesulfinate |
| InChI | InChI=1S/C6H4BrFO2S.Na/c7-5-3-4(8)1-2-6(5)11(9)10;/h1-3H,(H,9,10);/q;+1/p-1 |
4-Bromo-2-fluorobenzenesulfinic acid sodium salt has diverse applications in scientific research:
This compound's unique combination of reactivity due to its halogen substituents and sulfinic acid group makes it highly valuable for various chemical transformations and applications across different fields.
CAS No.: 52946-22-2
CAS No.: 15748-73-9
CAS No.: 19420-61-2
CAS No.: 463-82-1
CAS No.: 64354-92-3